molecular formula C17H16ClN3O B11041428 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No.: B11041428
M. Wt: 313.8 g/mol
InChI Key: ACGSRYMRMSSSMQ-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a unique structure combining an indole moiety with a phenylurea group, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-phenylurea
  • 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea
  • 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea

InChI

InChI=1S/C17H16ClN3O/c18-13-6-7-16-15(10-13)12(11-20-16)8-9-19-17(22)21-14-4-2-1-3-5-14/h1-7,10-11,20H,8-9H2,(H2,19,21,22)

InChI Key

ACGSRYMRMSSSMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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